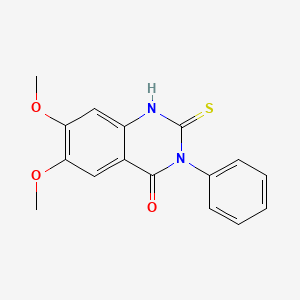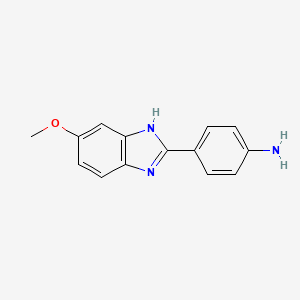
4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The compound’s structure consists of a benzimidazole ring substituted with a methoxy group at the 5-position and an amine group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine typically involves the following steps:
-
Formation of the Benzimidazole Core:
- Starting with o-phenylenediamine, the benzimidazole core is formed by reacting with a suitable carboxylic acid or its derivatives under acidic conditions.
- For example, o-phenylenediamine can be reacted with methoxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid to yield 5-methoxybenzimidazole.
-
Substitution Reaction:
- The 5-methoxybenzimidazole is then subjected to a substitution reaction with a halogenated phenylamine derivative.
- This can be achieved by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
- Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the structure, converting them to amines or alcohols, respectively.
Substitution: The amine group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products:
- Oxidation of the methoxy group can yield quinone derivatives.
- Reduction of nitro groups can produce corresponding amines.
- Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
- It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- In biological research, 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Medicine:
- The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry:
- It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine depends on its specific application.
- In medicinal chemistry, it may interact with various biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
- The compound’s methoxy and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
- 4-(5-Methoxy-1H-benzoimidazol-2-yl)-cyclohexylamine
- 4-(5-Methoxy-1H-benzoimidazol-2-yl)-methylamine
- 4-(5-Methoxy-1H-benzoimidazol-2-yl)-ethylamine
Uniqueness:
- The presence of the phenylamine group in 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine distinguishes it from other similar compounds, providing unique electronic and steric properties.
- This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
4-(6-methoxy-1H-benzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZKSLMDWRZRAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354838 |
Source


|
| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366012-74-0 |
Source


|
| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
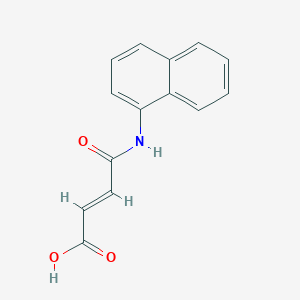
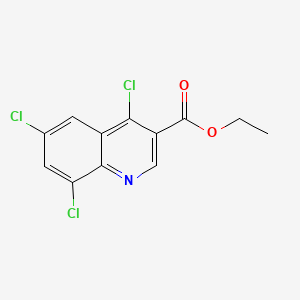
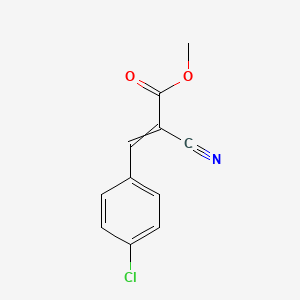

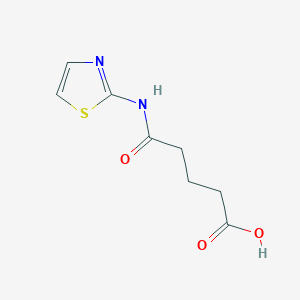

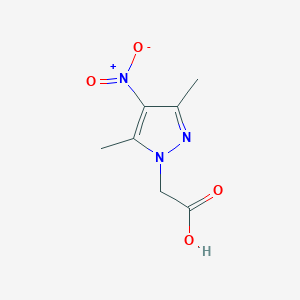
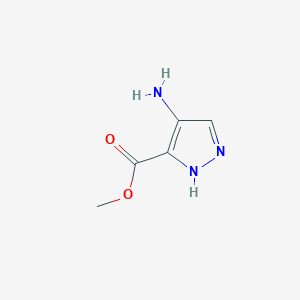
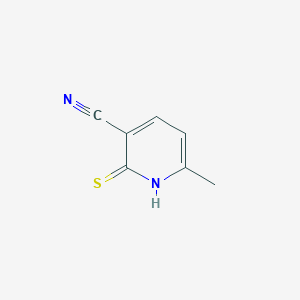
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)
![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)
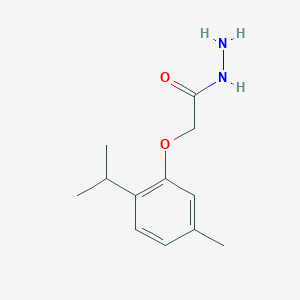
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)
